Cas no 1261891-93-3 (3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid)
3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 1261891-93-3
- DTXSID50690137
- 3-(2-FLUORO-5-METHOXYPHENYL)-2-METHOXYBENZOIC ACID
- 2'-Fluoro-2,5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
- 3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid, 95%
- MFCD18320618
- 3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid
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- MDL: MFCD18320618
- Inchi: 1S/C15H13FO4/c1-19-9-6-7-13(16)12(8-9)10-4-3-5-11(15(17)18)14(10)20-2/h3-8H,1-2H3,(H,17,18)
- InChI Key: SQKOXDYFVYOGSV-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C=C1C1C=CC=C(C(=O)O)C=1OC)OC
Computed Properties
- Exact Mass: 276.07978705Da
- Monoisotopic Mass: 276.07978705Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 55.8Ų
3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB327804-5 g |
3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid, 95%; . |
1261891-93-3 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB327804-5g |
3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid, 95%; . |
1261891-93-3 | 95% | 5g |
€1159.00 | 2025-04-21 |
3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid Suppliers
3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid
Comprehensive Overview of 3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid (CAS No. 1261891-93-3)
3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid (CAS 1261891-93-3) is a fluorinated aromatic carboxylic acid derivative with significant potential in pharmaceutical and agrochemical research. This compound, characterized by its methoxy and fluoro substituents, has garnered attention due to its unique structural features and applications in drug discovery. Researchers are increasingly exploring its role as a building block for bioactive molecules, particularly in the development of small-molecule inhibitors targeting inflammation and metabolic disorders.
The molecular structure of 3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid combines a benzoic acid core with a fluorophenyl moiety, creating a versatile scaffold for structure-activity relationship (SAR) studies. Its lipophilicity and electronic properties, influenced by the fluoro and methoxy groups, make it valuable for optimizing drug-like properties. Recent publications highlight its utility in designing GPCR modulators and enzyme inhibitors, aligning with the growing demand for precision medicine approaches.
In the context of green chemistry, synthetic routes for CAS 1261891-93-3 have evolved to minimize hazardous byproducts. Modern protocols emphasize catalytic fluorination and microwave-assisted synthesis, addressing industry concerns about sustainable manufacturing. These advancements respond to frequent search queries like "eco-friendly synthesis of fluorinated aromatics" and "scalable methods for methoxybenzoic derivatives", reflecting the compound's relevance in process chemistry optimization.
Analytical characterization of 3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid typically involves HPLC purity analysis, NMR spectroscopy, and mass spectrometry. The ortho-substitution pattern poses interesting challenges in crystallography, making it a subject of molecular modeling studies. Such data is crucial for researchers investigating "fluorine effects on aromatic stacking" or "conformational analysis of multi-substituted benzoates" – trending topics in computational chemistry forums.
From a commercial perspective, CAS 1261891-93-3 serves as a key intermediate for high-value fine chemicals. Market analyses indicate rising demand linked to the expansion of contract research organizations (CROs) and generic API development. Its stability under accelerated degradation conditions makes it suitable for formulation studies, particularly in addressing search trends like "excipient compatibility of fluorinated APIs".
Emerging applications include exploration in material science, where its photo-stability and electronic conjugation properties show promise for organic semiconductors. This aligns with industry searches for "fluorinated monomers for conductive polymers". However, comprehensive toxicological profiling remains an active area of investigation to fulfill regulatory requirements for human health products.
Storage and handling recommendations for 3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid emphasize protection from moisture and light exposure, with optimal preservation in amber glass containers under inert atmosphere. These protocols address common laboratory queries regarding "long-term stability of fluorinated compounds". The compound's melting point and solubility profile (favorable in polar aprotic solvents) are frequently documented parameters for experimental reproducibility.
Patent landscapes reveal growing intellectual property activity around CAS 1261891-93-3 derivatives, particularly in kinase inhibitor claims. This reflects the pharmaceutical industry's focus on targeted therapies, responding to search behaviors around "next-generation fluorinated pharmacophores". The compound's structure-property relationships continue to inspire publications in medicinal chemistry journals, with recent studies examining its metabolic stability in in vitro systems.
In conclusion, 3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid represents a multifaceted research tool bridging chemical biology, materials engineering, and process development. Its evolving applications underscore the importance of fluorine chemistry in addressing contemporary challenges across scientific disciplines, while optimized synthetic approaches meet the demand for sustainable chemical production.
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